molecular formula C9H18N2O B1468937 1-(Oxolan-3-yl)-1,4-diazepane CAS No. 1343444-15-4

1-(Oxolan-3-yl)-1,4-diazepane

Cat. No. B1468937
CAS RN: 1343444-15-4
M. Wt: 170.25 g/mol
InChI Key: ZRJYUOMOFFITIM-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)-1,4-diazepane is a heterocyclic compound that belongs to the class of diazepanes. It is also known as 3-Oxodiazepane or 3-Oxo-1,4-diazepane. This compound has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis Techniques

1-(Oxolan-3-yl)-1,4-diazepane is a structural motif in various chemical syntheses. A notable approach involves the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution, which is a convergent method for synthesizing 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This method is highlighted for its efficiency in obtaining high yields through a Ugi reaction followed by Mitsunobu cyclization or employing sulfuryl diimidazole for cyclization under different conditions (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).

Novel Compound Formation

Another research domain focuses on the creation of new compounds using 1,4-diazepane structures. For instance, a domino process involving the in situ generation of an aza-Nazarov reagent followed by its cyclization via an intramolecular aza-Michael reaction facilitates the synthesis of 1,4-diazepanes, tetrahydro-, and decahydro-1,5-benzodiazepines from simple 1,2-diamines and alkyl 3-oxohex-5-enoates (Maiti, Leonardi, Cores, Tenti, Ramos, Villacampa, & Menéndez, 2020).

Microwave-Assisted Synthesis

Furthermore, microwave irradiation has been utilized for the efficient synthesis of 7-substituted-1,4-diazepin-5-ones, providing rapid access to 1,4-diazepane derivatives in good yields. This method showcases the use of catalytic reduction and hydride reduction for obtaining 1,4-diazepanes and exploring ring-opening reactions (Wlodarczyk, Gilleron, Millet, Houssin, & Hénichart, 2007).

Heterocycle-Fused Derivatives

The exploration of N-heterocycle-fused tetrahydro-1,4-diazepinones further demonstrates the versatility of 1,4-diazepane in synthesizing complex heterocyclic compounds. This research developed a regioselective strategy for synthesizing such derivatives, highlighting the synthesis's novelty and the structural confirmation through various spectroscopic techniques (Dzedulionytė, Veikšaitė, Morávek, Malinauskienė, Račkauskienė, Šačkus, Žukauskaitė, & Arbačiauskienė, 2022).

Crystal Structure Analysis

Additionally, the crystal structure analysis of 1,4-diazepane derivatives, such as 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, provides insights into the molecular geometry and the imine-enamine and diimine tautomeric forms, contributing to the understanding of their structural properties (Ahumada, Carrillo, Manzur, Fuentealba, Roisnel, & Hamon, 2016).

Safety and Hazards

The safety and hazards of a compound are usually determined through laboratory testing and are included in its Material Safety Data Sheet (MSDS). For “1-(oxolan-3-yl)propan-2-ol”, hazard statements include H315, H319, H335, indicating it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(oxolan-3-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-10-4-6-11(5-1)9-2-7-12-8-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJYUOMOFFITIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxolan-3-yl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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